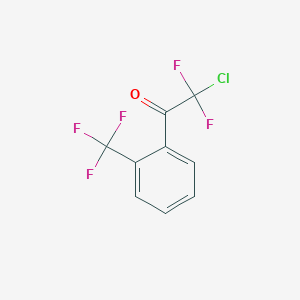
2-Chloro-2,2-difluoro-1-(2-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone typically involves the introduction of chlorine and fluorine atoms into an ethanone structure. Common synthetic routes may include:
Halogenation Reactions: Using reagents such as chlorine gas or fluorine-containing compounds to introduce halogen atoms.
Friedel-Crafts Acylation: Employing catalysts like aluminum chloride to facilitate the acylation of a phenyl ring with a halogenated ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and acylation processes, optimized for yield and purity. These methods would require stringent control of reaction conditions such as temperature, pressure, and the use of appropriate solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: Where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation could produce carboxylic acids or ketones.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of halogenated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(2-trifluoromethyl-phenyl)-ethanone
- 2,2-Difluoro-1-(2-trifluoromethyl-phenyl)-ethanone
- 2-Chloro-2,2-difluoro-1-phenyl-ethanone
Uniqueness
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups, which can impart distinct chemical and physical properties. These properties may include increased stability, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H4ClF5O |
|---|---|
Poids moléculaire |
258.57 g/mol |
Nom IUPAC |
2-chloro-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-8(11,12)7(16)5-3-1-2-4-6(5)9(13,14)15/h1-4H |
Clé InChI |
JUGRCFVHOJNISV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C(F)(F)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
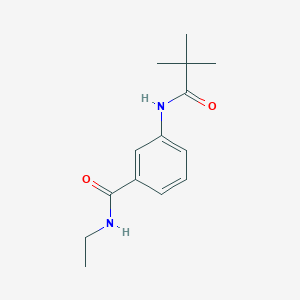
![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)
![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
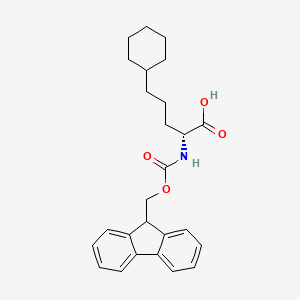

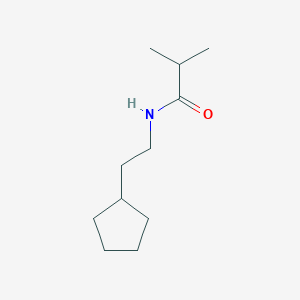
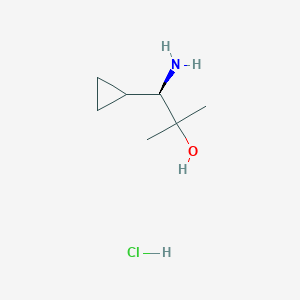

![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)


